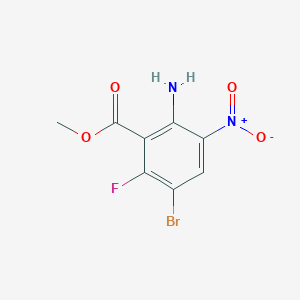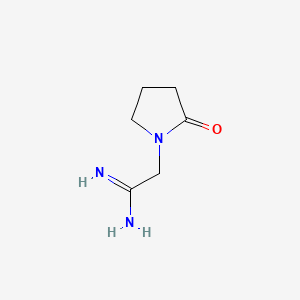
2-(2-Oxopyrrolidin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxopyrrolidin-1-yl)acetimidamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolidinone ring, which is a five-membered lactam, and an acetimidamide group, which is an amide derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetimidamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
Industrial Production Methods
Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis. An alternative method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters or 2-aminobutanamides .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetimidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidinone derivatives .
Applications De Recherche Scientifique
2-(2-Oxopyrrolidin-1-yl)acetimidamide and its derivatives are known for their biological activities, including psychotropic and cerebroprotective effects. These compounds are widely used in the treatment of central nervous system and cerebrovascular disorders. They have been studied for their potential use in neuroprotection, cognitive enhancement, and as therapeutic agents for various neurological conditions .
Mécanisme D'action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate neurotransmitter systems, including the gamma-aminobutyric acid (GABA) system. It may enhance synaptic plasticity and improve cognitive functions by influencing neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
2-(2-Oxopyrrolidin-1-yl)acetimidamide can be compared with other similar compounds, such as:
Piracetam: A well-known nootropic that shares the pyrrolidinone structure and is used for cognitive enhancement.
Phenylpiracetam: A derivative of piracetam with additional phenyl group, known for its stimulant and cognitive-enhancing effects.
Levetiracetam: An anticonvulsant drug that is structurally related to piracetam and used in the treatment of epilepsy.
These compounds share the pyrrolidinone core structure but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of this compound in terms of its specific biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C6H11N3O |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-(2-oxopyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C6H11N3O/c7-5(8)4-9-3-1-2-6(9)10/h1-4H2,(H3,7,8) |
Clé InChI |
BMHYWTFRHPIOQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


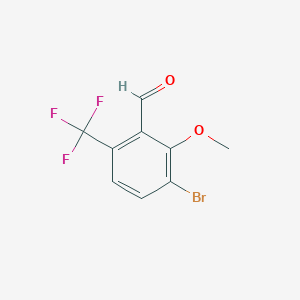

![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
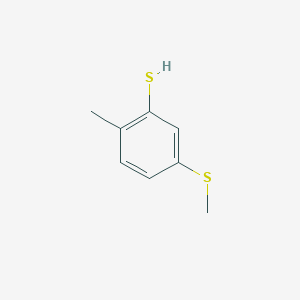

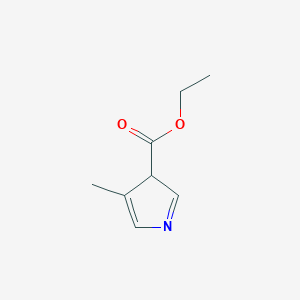
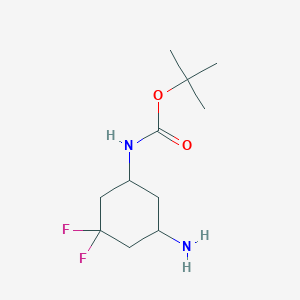
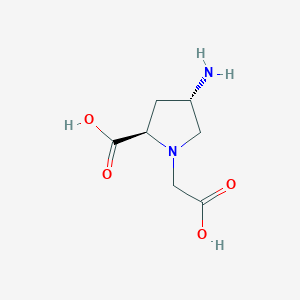

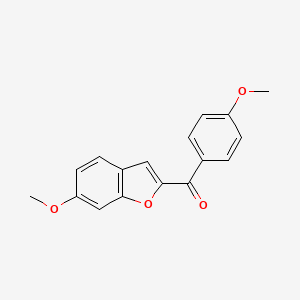

![3-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15205914.png)
![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
